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Abstract

Spinocerebellar ataxias (SCAs) are a group of progressive neurodegenerative disorders
characterized by motor incoordination and cerebellar dysfunction. Currently, there are no
approved disease-modifying therapies. This technical guide delves into the investigation of
rimtuzalcap (formerly CAD-1883), a first-in-class selective positive allosteric modulator of the
small-conductance calcium-activated potassium (SK) channels, as a potential therapeutic
agent for SCA. This document summarizes the available preclinical and clinical data, details
relevant experimental methodologies, and visualizes the proposed mechanism of action and
experimental workflows. While the clinical development of rimtuzalcap for SCA was
discontinued following a portfolio reassessment, the foundational science and preclinical
findings remain a valuable resource for the ongoing research and development of therapies for
cerebellar ataxias.

Introduction to Spinocerebellar Ataxia and the
Therapeutic Rationale for SK Channel Modulation

Spinocerebellar ataxias encompass a range of inherited neurological disorders that lead to the
progressive degeneration of the cerebellum and its connected pathways.[1] This degeneration
results in a variety of debilitating symptoms, most notably a loss of motor coordination (ataxia),
but can also include slurred speech, difficulty swallowing, and problems with eye movements.
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Many forms of SCA are caused by genetic mutations, with several subtypes linked to the
expansion of polyglutamine-encoding CAG repeats.[1]

A key pathological feature in many SCAs is the irregular firing of Purkinje cells, the primary
output neurons of the cerebellar cortex. This dysregulation of Purkinje cell activity is thought to
be a major contributor to the motor deficits observed in these conditions. Small-conductance
calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and
play a significant role in maintaining the regular firing pattern of Purkinje cells. Positive
allosteric modulation of these channels presents a promising therapeutic strategy to restore
normal Purkinje cell function and potentially alleviate the symptoms of ataxia.

Rimtuzalcap (CAD-1883): A Selective SK Channel
Positive Allosteric Modulator

Rimtuzalcap is a novel small molecule that acts as a positive allosteric modulator of SK
channels.[2] By binding to a site on the SK channel distinct from the calcium-binding site,
rimtuzalcap increases the channel's sensitivity to intracellular calcium. This leads to an
enhanced potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent
decrease in neuronal firing rate. The therapeutic hypothesis is that by dampening the
hyperexcitability of Purkinje cells, rimtuzalcap could restore a more regular firing pattern and
improve motor coordination in individuals with SCA.

Preclinical Investigations of Rimtuzalcap in
Spinocerebellar Ataxia

Preclinical studies provided the initial evidence for the potential of rimtuzalcap in treating SCA.
These investigations primarily utilized an animal model of SCA type 2.

Quantitative Data from Preclinical Studies

While a primary publication with detailed quantitative data from the rimtuzalcap preclinical
studies in SCA is not publicly available, reports from conference presentations and company
communications provide some key findings. The data presented below is a summary of these
qualitative and semi-quantitative descriptions. To provide a more complete picture of the
potential effects of SK channel modulation, representative quantitative data from studies on
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other SK channel modulators in SCA mouse models is also included for illustrative purposes
and is clearly noted.

Representative Data from

Rimtuzalcap (CAD-1883) Other SK Channel
Parameter Findings in SCA2-58Q Modulators (e.g., CyPPA,
Mouse Model NS13001) in SCA Mouse
Models

o Significant reduction in mean
Reduced the firing rate by

Purkinje Cell Firing Rate ) firing frequency (e.g., from ~45
approximately 40%.
Hz to ~30 Hz).
Partial reversal of the Significant decrease in the
o . ) increased coefficient of coefficient of variation (CV) of
Purkinje Cell Firing Regularity o ) ) ) o
variation of the interspike the interspike interval (e.g.,
interval. from ~0.4 to ~0.2).

Effective concentrations in the
In Vitro Concentration 1uMand 3 uM low micromolar range (e.g., 1-
10 puMm).

Significant improvement in
Motor Coordination (Rotarod Not explicitly reported for latency to fall from the rotarod
Test) rimtuzalcap. in treated mice compared to

vehicle-treated controls.

Note: The data for "Other SK Channel Modulators" is illustrative and compiled from published
studies on compounds like CyPPA and NS13001 to demonstrate the expected quantitative
effects of this therapeutic class.

Experimental Protocols

The following is a detailed, representative protocol for electrophysiological recordings from
cerebellar slices of an SCA mouse model, based on methodologies reported in the literature for
similar compounds.
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Objective: To assess the effect of rimtuzalcap on the spontaneous firing activity of Purkinje
cells in cerebellar slices from an SCA mouse model (e.g., SCA2-58Q).

Materials:
o SCAZ2-58Q transgenic mice and wild-type littermates (e.g., 11 months old).

« Atrtificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCI, 2 CaCl2, 1
MgCI2, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose, saturated with 95% 02/5% CO2.

e Sucrose-based cutting solution containing (in mM): 210 sucrose, 2.5 KCI, 1.25 NaH2PO4, 25
NaHCO3, 0.5 CaCl2, 7 MgClI2, and 10 D-glucose, saturated with 95% 02/5% CO2.

o Rimtuzalcap (CAD-1883) stock solution (e.g., 10 mM in DMSO).
» Vibratome for tissue slicing.
o Electrophysiology recording setup (amplifier, digitizer, micromanipulator, microscope).
¢ Glass micropipettes for patch-clamp recording.
Methodology:
» Animal Anesthesia and Brain Extraction:
o Anesthetize the mouse with isoflurane and decapitate.

o Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting
solution.

e Cerebellar Slice Preparation:
o Mount the cerebellum on the vibratome stage.

o Prepare 250-300 um thick sagittal slices of the cerebellar vermis in ice-cold, oxygenated
sucrose-based cutting solution.
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o Transfer the slices to a holding chamber containing oxygenated aCSF at 34°C for 30
minutes to recover.

o Maintain the slices at room temperature in oxygenated aCSF until recording.

» Electrophysiological Recording:

o Transfer a single slice to the recording chamber and continuously perfuse with oxygenated
aCSF at a rate of 2-3 ml/min at 32-34°C.

o Visualize Purkinje cells using a microscope with differential interference contrast optics.

o Perform whole-cell patch-clamp recordings from Purkinje cells using glass micropipettes
(3-5 MQ resistance) filled with an intracellular solution (composition can vary, e.g., in mM:
140 K-gluconate, 10 HEPES, 7 NaCl, 0.2 EGTA, 4 Mg-ATP, 0.4 Na-GTP).

o Record spontaneous neuronal firing in current-clamp mode.

e Drug Application:

[¢]

Establish a stable baseline recording of Purkinje cell firing for at least 5 minutes.

[¢]

Bath-apply rimtuzalcap at the desired concentrations (e.g., 1 uM and 3 uM) by adding it
to the perfusion aCSF.

o

Record the firing activity for at least 10-15 minutes in the presence of the drug.

[e]

Perform a washout by perfusing with drug-free aCSF to observe any reversal of the
effects.

o Data Analysis:

o Analyze the recorded traces to determine the mean firing frequency, coefficient of variation
(CV) of the interspike interval (ISI), and other relevant firing parameters.

o Compare the firing characteristics before, during, and after drug application.
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o Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the

significance of any observed changes.

Clinical Investigation of Rimtuzalcap in
Spinocerebellar Ataxia

Rimtuzalcap advanced to a Phase 2 clinical trial for the treatment of SCA.

Clinical Trial Design

The "Synchrony-1" study (NCT04301284) was a randomized, double-blind, placebo-controlled
Phase 2 trial designed to evaluate the safety, tolerability, and efficacy of oral rimtuzalcap in

adults with a genotypic diagnosis of SCA.[2]

) Primary
Trial ) )
. Title Status Intervention Outcome
Identifier
Measures
Change from
baseline in
A Study of )
Rimtuzalcap the Scale for
CAD-1883 for
] (oral the
NCT0430128 Spinocerebell ) o )
) Withdrawn administratio Assessment
4 ar Ataxia )
n) vs. and Rating of
(Synchrony- )
2 Placebo Ataxia
(SARA)
score.

Key aspects of the trial design included:

Control: Matching placebo.

Duration: 12-week treatment period.

Patient Population: Adults with a genetic diagnosis of SCA.

Intervention: Multiple dose levels of rimtuzalcap administered orally.
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» Efficacy Assessment: The primary endpoint was the change in the SARA score, a
standardized scale used to assess the severity of ataxia.

Clinical Trial Results

The Synchrony-1 trial was withdrawn in January 2021 following the acquisition of Cadent
Therapeutics by Novartis and a subsequent pipeline reassessment. As a result, no clinical data
from this trial has been publicly released.

Visualizations: Signaling Pathways and
Experimental Workflows
Signaling Pathway of Rimtuzalcap in Purkinje Cells
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Caption: Proposed mechanism of action of rimtuzalcap on Purkinje cell SK channels.

Experimental Workflow for Preclinical Electrophysiology
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Caption: Workflow for assessing rimtuzalcap's effect on Purkinje cell electrophysiology.
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Clinical Trial Logical Flow
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Caption: Logical flow of the planned Synchrony-1 (NCT04301284) clinical trial.

Conclusion and Future Directions

The investigation of rimtuzalcap for the treatment of spinocerebellar ataxia provided a strong
rationale for the modulation of SK channels as a therapeutic strategy. Preclinical evidence
suggested that rimtuzalcap could normalize the aberrant firing of Purkinje cells, a key
neuropathological feature of SCA. Although the clinical development of rimtuzalcap for SCA
was halted, the research conducted has contributed valuable insights to the field.
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Future research in this area could focus on several aspects:

o Development of novel SK channel modulators: The therapeutic potential of this target
remains high, and the development of new chemical entities with optimized pharmacokinetic
and pharmacodynamic properties is warranted.

o Combination therapies: Exploring the efficacy of SK channel modulators in combination with
other therapeutic approaches, such as gene therapies or other neuroprotective agents, could
lead to synergistic effects.

o Biomarker development: The identification and validation of sensitive biomarkers to track
disease progression and therapeutic response in SCA clinical trials is crucial for the
successful development of new treatments.

While the story of rimtuzalcap for SCA did not culminate in a new therapy, the scientific
journey has illuminated a promising path for future drug development efforts aimed at
alleviating the debilitating symptoms of spinocerebellar ataxia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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